N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide
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Overview
Description
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound belonging to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with the 1,3,4-thiadiazole moiety have been known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability . The presence of the =N-C-S- moiety in the 1,3,4-thiadiazole ring is believed to contribute to its biological activities .
Biochemical Pathways
Compounds with the 1,3,4-thiadiazol scaffold have been reported to interact with various metabolic pathways and cellular processes .
Pharmacokinetics
In silico studies of similar compounds suggest that they have low blood-brain barrier penetration capability and high intestinal absorption .
Result of Action
Compounds with the 1,3,4-thiadiazol scaffold have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds are generally influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of N-substituted thiadiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide
- N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides
Uniqueness
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide stands out due to its unique structural features and the presence of a 3-methylbutanamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)3-5(12)9-7-11-10-6(8)13-7/h4H,3H2,1-2H3,(H2,8,10)(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPYBMDOUJQJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1508496-72-7 |
Source
|
Record name | N-(5-amino-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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